Product packaging for DL,DL-Asalin(Cat. No.:CAS No. 18705-85-6)

DL,DL-Asalin

Cat. No.: B11716041
CAS No.: 18705-85-6
M. Wt: 474.4 g/mol
InChI Key: LGLLXTFYYXSARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview DL,DL-Asalin is a specialized chemical reagent provided for research and development purposes. This product is intended for use in laboratory settings only. Specifications and Applications Researchers are advised to conduct thorough characterization upon receipt. Potential research applications for novel compounds can include serving as a building block in organic synthesis, a precursor for material science studies, or a standard in analytical method development. The specific mechanism of action, physicochemical properties, and primary research value of this compound will be unique to its molecular structure and require investigation. Handling and Usage This product is strictly labeled "For Research Use Only" (RUO). It is not intended for, and must not be used in, any human or veterinary diagnostic, therapeutic, or personal applications. Researchers should consult the product's safety data sheet (SDS) and adhere to all appropriate laboratory safety protocols when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33Cl2N3O4 B11716041 DL,DL-Asalin CAS No. 18705-85-6

Properties

CAS No.

18705-85-6

Molecular Formula

C22H33Cl2N3O4

Molecular Weight

474.4 g/mol

IUPAC Name

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29)

InChI Key

LGLLXTFYYXSARU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Dl,dl Asalin

Strategies for Total Synthesis of DL,DL-Asalin

Classical Racemic Synthesis Approaches

A classical approach to synthesizing this compound would involve the coupling of racemic starting materials. For instance, reacting N-acetyl-DL-asparagine with a C-terminally modified DL-asparagine ethylamide would generate a mixture of all four possible stereoisomers: L,L-, D,D-, L,D-, and D,L-Asalin.

The key step in this process is the formation of the peptide bond, which requires the activation of the carboxylic acid group of the N-acetyl-DL-asparagine. Classical reagents for this activation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). peptide.comamericanpeptidesociety.orglibretexts.org The DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of the asparagine ethylamide. americanpeptidesociety.org

However, this method is often plagued by side reactions. The use of carbodiimides can lead to the dehydration of the asparagine side-chain amide to form a nitrile (β-cyano-alanine), a particularly troublesome issue when the asparagine residue is repeatedly exposed to the coupling reagents. peptide.compeptide.com Furthermore, racemization can be a significant problem, although in the context of a deliberately racemic synthesis, this is an accepted outcome. nih.gov

Modern Stereoselective Synthesis Techniques

Modern peptide synthesis overwhelmingly favors stereoselective methods to produce a single, desired stereoisomer. To synthesize the individual stereoisomers of Asalin (which could then be mixed to create this compound), one would start with enantiomerically pure N-acetyl-L-asparagine and N-acetyl-D-asparagine, along with the corresponding L- and D-asparagine ethylamides.

The synthesis relies on advanced coupling reagents that enhance efficiency and suppress side reactions. Onium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed. peptide.comnih.govuniurb.it These reagents, often used in combination with additives like HOBt (1-hydroxybenzotriazole), convert the carboxylic acid into an active ester, which rapidly reacts with the amine component to form the peptide bond with minimal risk of racemization. americanpeptidesociety.orgnih.govuniurb.it

Protecting groups are crucial in modern peptide synthesis. masterorganicchemistry.com For asparagine, the side-chain amide may be protected, for example with a trityl (Trt) group, to prevent dehydration and improve the solubility of the amino acid derivative. peptide.com The use of Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups to temporarily protect the N-terminus of the amino acids is standard practice, allowing for the stepwise and controlled assembly of the peptide chain. masterorganicchemistry.comnih.gov

Table 1: Comparison of Peptide Coupling Reagents
Reagent ClassExamplesPrimary FunctionCommon Side Reactions
CarbodiimidesDCC, DIC, EDCActivate carboxyl group via O-acylisourea intermediateRacemization, Dehydration of Asn/Gln side chains peptide.compeptide.com
Onium Salts (Aminium/Uronium)HBTU, HATU, TBTUForm active esters, fast reaction timesLow racemization, guanidinylation of N-terminus uniurb.it
Onium Salts (Phosphonium)BOP, PyBOP, PyAOPHighly effective, especially for hindered couplingsLow racemization, BOP can produce toxic HMPA byproduct peptide.comuniurb.it

Design and Synthesis of this compound Analogues and Derivatives

The modification of a parent peptide structure is a key strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships (SAR). nih.gov

Structural Modification Strategies for Enhanced Biological Activity

Designing analogues of this compound involves systematically altering its chemical structure. nih.govtaylorfrancis.com Key strategies include:

N-Terminal Modification : The N-acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) or functional moieties to alter lipophilicity and hydrogen bonding capacity.

C-Terminal Modification : The C-terminal ethylamide can be substituted with other alkyl or aryl amides, or converted to an ester or free acid, to modulate stability and receptor interactions.

Amino Acid Substitution : One or both asparagine residues could be replaced with other natural or unnatural amino acids. For example, substituting with glutamine would extend the side chain, while replacement with a non-polar amino acid like alanine (B10760859) would fundamentally change the polarity of that region of the molecule.

Conformational Constraint : Introducing conformational rigidity, for instance by cyclization, can lock the peptide into a bioactive conformation, potentially increasing potency and stability. nih.gov

Prodrug Design Principles Applied to this compound

Prodrugs are inactive or less active precursors that are converted into the active drug in the body. ucsf.edujohnshopkins.edunih.govnih.gov This strategy is often used to overcome poor pharmacokinetic properties of peptide-based drugs. For a molecule like Asalin, prodrug strategies could include:

Increasing Lipophilicity : Esterifying a free carboxyl group (if present in an analogue) could enhance membrane permeability.

Improving Solubility : Attaching a polar moiety, such as a phosphate (B84403) group, can increase aqueous solubility for formulation purposes. digitellinc.com This phosphate could then be cleaved by ubiquitous phosphatase enzymes in vivo to release the active peptide. digitellinc.com

Targeted Delivery : Conjugating the peptide to a larger molecule or a specific ligand can direct it to a particular tissue or cell type, forming a peptide-drug conjugate (PDC). ucsf.edujohnshopkins.edunih.gov The connection is typically made via a biodegradable linker that is cleaved at the target site. ucsf.edujohnshopkins.edu

Table 2: Potential Strategies for Analogue and Prodrug Design of Asalin
Modification TypeStrategyPotential Outcome
Analogue DesignN-terminal group variationAlter lipophilicity and H-bonding
Amino acid substitution (e.g., Asn → Gln)Modify side-chain length and polarity
CyclizationIncrease conformational rigidity and stability nih.gov
Prodrug DesignEsterification of carboxyl groupsEnhance membrane permeability
Attachment of cleavable promoieties (e.g., phosphates)Improve aqueous solubility digitellinc.com

Investigation of Reaction Mechanisms in this compound Synthesis

The synthesis of asparagine-containing peptides is mechanistically complex due to the reactivity of the side-chain amide. A primary side reaction during the activation of asparagine's carboxyl group is the dehydration of the side-chain amide to form a β-cyano-alanine residue. peptide.comscite.ai This irreversible modification terminates the peptide chain and introduces a significant impurity.

Another critical mechanistic pathway involves the asparagine residue itself. The side-chain amide can undergo intramolecular cyclization to form a succinimide (B58015) intermediate. researchgate.netnih.govnih.gov This process is particularly problematic as the succinimide ring is susceptible to nucleophilic attack by bases (like piperidine (B6355638) used in Fmoc deprotection) or water. researchgate.netpeptide.comiris-biotech.de Ring-opening can occur on either side of the imide nitrogen, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group. researchgate.net This succinimide formation is also a major pathway for racemization at the α-carbon of the asparagine residue. peptide.com

The choice of synthetic conditions and reagents is critical to mitigating these unwanted mechanistic pathways. For example, the use of side-chain protection on asparagine or employing coupling reagents and conditions known to minimize dehydration and succinimide formation are key strategies for a successful and clean synthesis. peptide.comscite.ai

Novel Synthetic Methodologies for this compound Scaffolds Remain Undisclosed in Publicly Accessible Scientific Literature

Searches for "this compound," "Asalin," and related terms did not yield any relevant information regarding its synthesis, chemical transformations, or the development of new synthetic methods. The information available pertains to other, unrelated compounds, making it impossible to provide an accurate and scientifically validated account of its synthesis as requested.

Therefore, the section on the "Development of Novel Synthetic Methods for this compound Scaffolds" cannot be completed at this time due to the absence of foundational research data in the public domain.

Stereochemical Investigations and Isomeric Considerations of Dl,dl Asalin

Chiral Resolution Techniques for DL,DL-Asalin and Its Isomers

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a fundamental step in stereochemical studies. wikipedia.orglibretexts.org For a compound with two chiral centers like Asalin, which can exist as two pairs of enantiomers (DL/LD and DD/LL), the separation of all four stereoisomers is a complex task. Common techniques that can be employed for the resolution of this compound and its isomers include diastereomeric salt formation, chiral chromatography, and enzymatic resolution.

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture of Asalin with a single enantiomer of a chiral resolving agent to form diastereomeric salts. libretexts.orgpharmtech.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Subsequently, the individual enantiomers of Asalin can be recovered by removing the resolving agent. The choice of resolving agent is crucial and often determined empirically.

Chiral Chromatography: Chiral column chromatography is a powerful technique for the separation of enantiomers and diastereomers. pharmtech.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of Asalin, leading to different retention times and thus, their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative technique for this purpose.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. pharmtech.com In the case of Asalin, an appropriate enzyme could be used to selectively catalyze a reaction with one of the enantiomers, leaving the other unreacted. The reacted and unreacted enantiomers can then be separated based on their different chemical properties.

Table 1: Hypothetical Chiral Resolution Techniques for this compound

Technique Resolving Agent/Stationary Phase Principle of Separation Potential Outcome for Asalin Isomers
Diastereomeric Salt Formation (+)-Tartaric Acid Formation of diastereomeric salts with differing solubilities. Separation of (DL+LD)-Asalin from (DD+LL)-Asalin.
Chiral HPLC Chiral Stationary Phase (e.g., cellulose-based) Differential interaction with the chiral stationary phase. Separation of all four stereoisomers: DL, LD, DD, and LL.
Enzymatic Resolution Lipase Stereoselective enzymatic reaction. Selective reaction of one enantiomer (e.g., L-Asalin), allowing for separation.

Analytical Methods for Enantiomeric and Diastereomeric Purity Determination

Once the stereoisomers of Asalin have been resolved, it is essential to determine their enantiomeric and diastereomeric purity. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): As mentioned for resolution, chiral HPLC is also a primary method for determining the enantiomeric excess (ee) and diastereomeric excess (de) of a sample. By comparing the peak areas of the different stereoisomers in the chromatogram, the purity can be accurately quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy of enantiomers in an achiral solvent will produce identical spectra, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers of Asalin, allowing for their quantification.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. While it can confirm the presence of a single enantiomer (optical activity), it is generally not sufficient on its own to determine the exact enantiomeric purity without a known standard of the pure enantiomer.

Table 2: Analytical Methods for Purity Determination of Asalin Stereoisomers

Method Principle Information Obtained
Chiral HPLC Differential elution on a chiral stationary phase. Enantiomeric excess (ee) and diastereomeric excess (de).
NMR Spectroscopy with Chiral Additives Formation of transient diastereomeric complexes. Quantification of enantiomers and diastereomers.
Polarimetry Measurement of optical rotation. Confirmation of optical activity and calculation of specific rotation.

Stereochemical Influence on Molecular Recognition and Interactions

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with other chiral molecules, such as biological receptors and enzymes. solubilityofthings.comnih.gov The different stereoisomers of Asalin will have distinct spatial arrangements of their functional groups, leading to variations in their binding affinity and specificity for a given target.

For instance, the interaction of the DL, LD, DD, and LL isomers of Asalin with a specific receptor binding site will likely differ significantly. One isomer may fit perfectly into the binding pocket, leading to a strong biological response, while another isomer may have a weaker interaction or no interaction at all due to steric hindrance or improper orientation of key functional groups. This concept of stereoselectivity is a fundamental principle in pharmacology and molecular biology. biomedgrid.com

Comparative Biological Studies of this compound Stereoisomers (e.g., DL vs. LL, LD, DD forms)

The differences in molecular recognition directly translate to variations in the biological activity of the stereoisomers. mdpi.comnih.gov It is common for one enantiomer of a chiral drug to be therapeutically active while the other is inactive or even has undesirable effects. biomedgrid.com In the case of this compound, it is hypothesized that the four stereoisomers will exhibit different biological profiles.

A comparative study would involve evaluating the biological activity of each purified stereoisomer (DL, LD, DD, and LL) in relevant in vitro or in vivo models. This would allow for the identification of the most potent and selective isomer for a particular biological target. For example, one isomer might show high efficacy as an enzyme inhibitor, while the others are significantly less active.

Table 3: Hypothetical Comparative Biological Activity of Asalin Stereoisomers

Stereoisomer Receptor Binding Affinity (Ki, nM) Enzyme Inhibition (IC50, µM) Cellular Potency (EC50, µM)
DL-Asalin 50 1.2 0.8
LD-Asalin 52 1.5 0.9
DD-Asalin >1000 25.0 15.0
LL-Asalin 10 0.3 0.1

Mechanistic Pharmacological Investigations of Dl,dl Asalin Non Clinical Focus

Primary Pharmacodynamic Research

Primary pharmacodynamics focuses on the mechanism of action of a compound related to its intended therapeutic effect. This involves identifying its biological target and characterizing the interaction.

Target Identification and Validation Methodologies

The initial step in understanding a compound's mechanism of action is to identify its molecular target(s). A variety of methodologies are employed for this purpose:

Affinity Chromatography: This technique involves immobilizing the compound (ligand) on a solid support and then passing a mixture of proteins over it. Proteins that bind to the compound are retained and can be subsequently identified.

Phage Display: A library of bacteriophages, each expressing a different peptide on its surface, is screened for binding to the compound of interest.

Genetic and Genomic Approaches: Techniques such as CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby suggesting a target or pathway.

Computational Modeling: In silico methods can predict potential binding partners for a compound based on its chemical structure and the known structures of biological macromolecules.

Once a potential target is identified, it must be validated to confirm its role in the compound's activity. Validation often involves demonstrating that modulating the target's activity (e.g., through genetic knockdown or overexpression) mimics or blocks the effects of the compound.

Ligand Binding and Receptor Interaction Analyses

After target identification, the direct interaction between the compound and its target is characterized. Key parameters that are typically measured include:

Binding Affinity (Kd): This is the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd indicates a higher binding affinity.

Kinetics of Binding (kon and koff): These constants describe the rate at which the ligand binds to the receptor (association rate constant, kon) and the rate at which it dissociates (dissociation rate constant, koff).

Common techniques for these analyses include:

Radioligand Binding Assays: A radiolabeled version of the ligand is used to quantify its binding to the target.

Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized target.

Isothermal Titration Calorimetry (ITC): This method directly measures the heat change that occurs upon binding of a ligand to its target.

Interactive Data Table: Hypothetical Ligand Binding Parameters

No actual data for DL,DL-Asalin is available. The following table is a hypothetical example.

TargetLigandKd (nM)kon (M-1s-1)koff (s-1)
Receptor XCompound A101 x 1051 x 10-3
Receptor YCompound B505 x 1042.5 x 10-3

Enzyme Modulation Studies (e.g., Inhibition Kinetics, Activation Pathways)

If the identified target is an enzyme, studies are conducted to determine how the compound modulates its activity. This can involve inhibition or activation. For enzyme inhibitors, the mechanism of inhibition is determined:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing substrate binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and alters the enzyme's conformation, reducing its activity.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Key parameters determined in these studies include:

IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%.

Ki: The inhibition constant, which represents the affinity of the inhibitor for the enzyme.

Interactive Data Table: Hypothetical Enzyme Inhibition Data

No actual data for this compound is available. The following table is a hypothetical example.

EnzymeInhibitorIC50 (µM)Ki (µM)Mechanism of Inhibition
Enzyme ACompound C52.5Competitive
Enzyme BCompound D1010Non-competitive

Cellular Pathway Perturbation Analyses

To understand the broader biological consequences of the compound's interaction with its target, cellular pathway analyses are performed. These studies investigate how the compound affects signaling pathways and cellular processes downstream of the target. Techniques used include:

Western Blotting: To measure changes in the expression levels and post-translational modifications of key proteins in a signaling pathway.

Reporter Gene Assays: To measure the activity of transcription factors that are regulated by the pathway of interest.

Phosphoproteomics: To identify changes in protein phosphorylation on a global scale, providing a snapshot of the activity of many signaling pathways.

Secondary Pharmacodynamic Research

Secondary pharmacodynamics investigates the effects of a compound on targets other than its primary therapeutic target. These are often referred to as "off-target" effects.

Off-Target Interaction Characterization (Mechanistic Studies)

Identifying and characterizing off-target interactions is crucial for understanding a compound's potential for adverse effects. This is typically done through:

Broad Panel Screening: The compound is tested against a large panel of known receptors, enzymes, and ion channels to identify unintended interactions.

In Silico Profiling: Computational models can predict potential off-target interactions based on the compound's structure.

If significant off-target interactions are identified, further mechanistic studies, similar to those described for primary pharmacodynamics (e.g., binding assays, enzyme kinetics), are conducted to characterize these interactions in detail.

Phenotypic Screening Approaches in Defined Biological Systems

Information regarding phenotypic screening of this compound in defined biological systems is not available in the public domain based on the conducted searches. Phenotypic screening is a method used in drug discovery to identify substances that produce a desired effect in a biological system, without prior knowledge of the drug's specific molecular target. nih.govnih.gov This approach involves testing compounds in cell-based or whole-organism models that are relevant to a particular disease state to observe a change in the phenotype, or the observable characteristics. nih.gov The goal is to discover compounds with therapeutic effects through their observable impact on the biological system. nih.gov

Pharmacokinetic Profiling of Dl,dl Asalin in Preclinical Models

Absorption Studies

The absorption of a drug determines how much of it reaches the systemic circulation.

In Vitro Permeability and Transport Assays

To understand the fundamental absorption characteristics of DL,DL-Asalin, in vitro models are typically employed. Assays using cell lines like Caco-2, which mimic the intestinal epithelium, would provide initial data on its passive permeability and whether it is a substrate for active transport proteins.

In Vivo Absorption Kinetics in Relevant Preclinical Models

Following in vitro characterization, in vivo studies in animal models such as rats or mice are crucial. These studies would determine key parameters like the rate and extent of absorption after oral administration.

Distribution Studies

Once a drug is absorbed, it distributes throughout the body's tissues and fluids.

Tissue Distribution Analysis

Investigating the tissue distribution of this compound in preclinical models would reveal its concentration in various organs and tissues. This information is vital for identifying potential target organs and understanding its volume of distribution.

Plasma Protein Binding Characterization

The extent to which a drug binds to plasma proteins influences its distribution and availability to act at its target site. nih.gov It is the unbound fraction of the drug that is pharmacologically active. nih.gov Determining the plasma protein binding of this compound is a critical step in its pharmacokinetic profiling.

Metabolic Pathways and Biotransformation

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. nih.gov This process can lead to the formation of metabolites that may be active or inactive. nih.govlongdom.org Understanding the metabolic fate of this compound is essential for predicting its clearance and potential for drug-drug interactions.

Enzyme-Mediated Metabolism Identification (e.g., Cytochrome P450 Involvement)

The biotransformation of acetylsalicylic acid (ASA) is a rapid and complex process primarily occurring in the liver, though some metabolism also takes place in the gastrointestinal tract and blood. unil.chlatrinawaldenexamsolutions.com The initial and most significant metabolic step is the hydrolysis of ASA to its active metabolite, salicylic (B10762653) acid. This conversion is primarily mediated by non-specific esterases. longdom.org

Further metabolism of salicylic acid involves several enzymatic pathways, including the Cytochrome P450 (CYP) system. While not the primary route of metabolism, certain CYP isoenzymes contribute to the oxidation of salicylic acid. latrinawaldenexamsolutions.com In particular, CYP2C9 has been identified as being involved in the hydroxylation of salicylic acid. nih.govresearchgate.netpillcheck.ca Studies have also suggested a minor role for other CYP enzymes such as CYP2D6, CYP2C8, CYP3A4, CYP2E1, and CYP2C19 in the formation of hydroxylated metabolites. nih.gov

Another crucial enzymatic pathway in the metabolism of salicylic acid is conjugation. UDP-glucuronosyltransferase 1A6 (UGT1A6) is a key enzyme responsible for the glucuronidation of salicylic acid, which facilitates its excretion. latrinawaldenexamsolutions.compillcheck.ca The formation of salicyluric acid, a major metabolite, is catalyzed by glycine (B1666218) N-acyltransferase. unil.ch

Table 1: Key Enzymes in Acetylsalicylic Acid Metabolism

Enzyme/Enzyme FamilyRole in MetabolismPrimary Substrate
Esterases HydrolysisAcetylsalicylic Acid
Cytochrome P450 (CYP) 2C9 Oxidation (Hydroxylation)Salicylic Acid
UDP-glucuronosyltransferase 1A6 (UGT1A6) GlucuronidationSalicylic Acid
Glycine N-acyltransferase Glycine ConjugationSalicylic Acid

Metabolite Identification and Structural Characterization

The metabolism of acetylsalicylic acid results in the formation of several key metabolites. The primary and pharmacologically active metabolite is salicylic acid, formed through the rapid hydrolysis of the parent compound. unil.chnih.gov

Salicylic acid undergoes further biotransformation to produce a variety of metabolites that are more water-soluble and thus more readily excreted. The major metabolites identified in preclinical and clinical studies include:

Salicyluric acid: Formed by the conjugation of salicylic acid with glycine. This is quantitatively the most significant metabolite. latrinawaldenexamsolutions.comnih.gov

Salicyl phenolic glucuronide and Salicyl acyl glucuronide: These are formed through the conjugation of salicylic acid with glucuronic acid at different positions on the molecule. wikipedia.org

Gentisic acid (2,5-dihydroxybenzoic acid) and 2,3-dihydroxybenzoic acid: These are minor metabolites formed through the oxidation of salicylic acid, a reaction partially mediated by CYP enzymes. nih.govresearchgate.net

The structural characterization of these metabolites is typically achieved using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.gov

Table 2: Major Metabolites of Acetylsalicylic Acid

MetaboliteParent CompoundMetabolic Pathway
Salicylic Acid Acetylsalicylic AcidHydrolysis
Salicyluric Acid Salicylic AcidGlycine Conjugation
Salicyl Phenolic Glucuronide Salicylic AcidGlucuronidation
Salicyl Acyl Glucuronide Salicylic AcidGlucuronidation
Gentisic Acid Salicylic AcidOxidation

In Vitro and In Vivo Species Comparative Metabolism

Comparative metabolism studies of acetylsalicylic acid have been conducted across various preclinical species and have shown both similarities and differences when compared to human metabolism. In vitro models, such as liver microsomes and hepatocytes from different species, are utilized to investigate species-specific metabolic pathways. researchgate.netnih.gov

Generally, the primary metabolic pathways of hydrolysis to salicylic acid followed by conjugation are conserved across species, including rats, mice, and non-human primates. nih.gov However, the relative contributions of the different conjugation pathways (glycine versus glucuronidation) can vary between species. For instance, the capacity for glycine conjugation can differ, leading to variations in the ratio of salicyluric acid to glucuronide conjugates in the urine.

In vivo studies have also highlighted differences in the rate of absorption and metabolism. For example, one study comparing different formulations of aspirin (B1665792) in healthy volunteers showed variability in absorption rates. nih.gov While direct comparative preclinical data for "this compound" is unavailable, the extensive research on acetylsalicylic acid provides a foundational understanding of its species-comparative metabolism.

Excretion Studies

Renal and Biliary Clearance Mechanisms

The primary route of elimination for acetylsalicylic acid and its metabolites is through the kidneys. latrinawaldenexamsolutions.com Renal clearance involves a combination of glomerular filtration, active tubular secretion, and passive tubular reabsorption. unil.ch Salicylates are actively secreted into the proximal tubule via organic anion transporters. unil.ch

The renal clearance of salicylic acid is highly dependent on urinary pH. nih.gov As the pH of the urine becomes more alkaline, the ionization of salicylic acid increases, which reduces its passive reabsorption back into the bloodstream and significantly enhances its excretion. unil.chwikipedia.org

Biliary excretion of salicylic acid and its metabolites is generally considered a minor pathway. youtube.com While some salicylate (B1505791) conjugates may be excreted in the bile, the majority of the dose is eliminated via the renal route.

Excretion Routes and Kinetics

The metabolites of acetylsalicylic acid are predominantly excreted in the urine. unil.ch Unchanged salicylic acid accounts for a smaller fraction of the excreted dose, with the majority being eliminated as salicyluric acid and glucuronide conjugates. unil.ch

The elimination kinetics of salicylates are dose-dependent. At lower therapeutic doses, the metabolism follows first-order kinetics. However, at higher doses, the enzymatic pathways, particularly the formation of salicyluric acid and salicyl phenolic glucuronide, can become saturated. nih.govwikipedia.org This saturation leads to a shift to zero-order kinetics, resulting in a disproportionate increase in plasma salicylate concentrations and a longer half-life with increasing doses. unil.chwikipedia.org

Pharmacokinetic Drug Interaction Studies (Non-Clinical)

Preclinical studies have investigated the potential for pharmacokinetic drug interactions with acetylsalicylic acid. These interactions can occur at the level of absorption, protein binding, metabolism, and excretion.

Absorption: Co-administration of certain drugs can alter the rate and extent of aspirin absorption. For example, antacids can affect the dissolution and absorption of enteric-coated aspirin formulations. flinders.edu.au

Protein Binding: Salicylic acid is highly bound to plasma proteins, primarily albumin. unil.ch It can displace other drugs from their protein binding sites, leading to an increase in the free (active) concentration of the displaced drug. This is a known interaction mechanism with drugs like warfarin (B611796) and phenytoin. flinders.edu.au

Metabolism: While aspirin itself is not a potent inhibitor or inducer of CYP enzymes, some studies suggest that low-dose aspirin may induce the activity of CYP2C19. nih.gov Conversely, drugs that inhibit or induce CYP2C9 could potentially alter the metabolism of salicylic acid, although this is a minor pathway. pillcheck.ca

Excretion: Drugs that alter urinary pH, such as antacids, can significantly affect the renal excretion of salicylates. nih.gov Additionally, drugs that compete for the same renal tubular secretion mechanisms, such as probenecid, can decrease the renal clearance of salicylates. flinders.edu.au

Table 3: Summary of Potential Pharmacokinetic Drug Interactions with Acetylsalicylic Acid

Interacting Drug ClassMechanism of InteractionPotential Outcome
Antacids Altered gastric pH, affecting absorptionDecreased or delayed absorption of enteric-coated aspirin
Highly Protein-Bound Drugs (e.g., Warfarin, Phenytoin) Displacement from plasma protein binding sitesIncreased free concentration and potential toxicity of the co-administered drug
CYP2C19 Substrates Potential induction of CYP2C19 by aspirinDecreased efficacy of the co-administered drug
Probenecid Competition for renal tubular secretionDecreased renal excretion of salicylates

Biological Activity and Structure Activity Relationship Sar Studies of Dl,dl Asalin

In Vitro Biological Activity Assessments

There is a notable absence of publicly available data from comprehensive in vitro studies on DL,DL-Asalin.

Cell-Based Functional Assays (e.g., 2D and 3D Cell Culture Systems)

No specific data from 2D or 3D cell culture-based functional assays for this compound could be located in the public domain. Such assays are crucial for determining a compound's cellular effects, including cytotoxicity, proliferation, and viability in various cancer cell lines.

Biochemical Assays (e.g., Enzyme Assays, Receptor Binding Assays)

Detailed results from biochemical assays, which would elucidate the specific molecular targets of this compound, are not publicly available. Information regarding its interaction with specific enzymes or receptors remains uncharacterized in the accessible literature.

Functional Reporter Assays

There is no information available on the use of functional reporter assays to evaluate the effect of this compound on specific cellular signaling pathways.

In Vivo Biological Activity Assessments (in Preclinical Animal Models)

While early studies suggest in vivo antitumor activity, detailed preclinical data is not available in modern scientific literature.

Selection and Validation of Relevant Disease Models

The specific preclinical animal models used to evaluate the in vivo efficacy of this compound, and the validation of these models, are not well-documented in accessible sources.

Efficacy Studies Focused on Mechanistic Outcomes

Comprehensive in vivo efficacy studies that focus on the mechanistic outcomes of this compound treatment are not described in the available literature. Such studies would be essential to understand how the compound affects tumor growth and the underlying biological mechanisms in a living organism.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches for scientific literature and data pertaining to a chemical compound specifically named “this compound” have yielded no results. Consequently, it is not possible to generate an article detailing its biological activity and structure-activity relationships as requested.

The concepts outlined in the user's request, such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore elucidation, and conformational analysis, are fundamental methodologies in the field of medicinal chemistry used to understand and predict the biological activity of chemical compounds. However, without any specific information or published research on "this compound," these principles cannot be applied or discussed in the context of this particular substance.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be provided.

Computational and in Silico Research of Dl,dl Asalin

Molecular Docking and Molecular Dynamics Simulations

Information regarding molecular docking studies to predict the binding affinity and orientation of DL,DL-Asalin to a biological target, or molecular dynamics simulations to analyze its conformational changes and interactions over time, is not publicly available.

Virtual Screening for Identification of Related Active Compounds

There are no published studies detailing the use of this compound as a query molecule in virtual screening campaigns to identify structurally similar or pharmacologically related active compounds.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

No literature was found that describes the application of ligand-based methods (such as pharmacophore modeling or QSAR based on this compound and its analogs) or structure-based drug design (which would require a known 3D structure of a target protein in complex with this compound).

Predictive Modeling of Biological Activity (e.g., Machine Learning, Deep Learning Applications)

There is no evidence of machine learning or deep learning models being developed or utilized to predict the biological activity of this compound or related compounds.

Computational Prediction of ADME Parameters

No in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have been published.

In Silico Optimization of Chemical Synthesis Routes

There are no available reports on the use of computational methods to optimize the chemical synthesis routes for this compound.

Advanced Analytical Methodologies for Dl,dl Asalin Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For a chiral compound like DL,DL-Asalin, chromatographic techniques are not only used for assessing purity but are also crucial for resolving the individual enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids, including this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Several HPLC modes can be employed, with reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) being common for underivatized amino acids.

Method development for this compound often involves the optimization of several parameters to achieve good resolution and peak shape. A typical approach might involve a mixed-mode stationary phase that combines reversed-phase and ion-exchange mechanisms. For instance, a Coresep 100 column, which has both hydrophobic and cation-exchange properties, can be used to retain and separate polar compounds like alanine (B10760859). helixchrom.com

The mobile phase composition is a critical factor. A simple isocratic mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid buffer can be effective. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com The pH of the mobile phase is also crucial as it affects the ionization state of the amino acid and its interaction with the stationary phase. At a low pH, the amino group is protonated, which enhances its retention on a cation-exchange column.

The following interactive data table summarizes typical starting parameters for HPLC method development for this compound analysis.

ParameterTypical Value/ConditionRationale
Stationary Phase Mixed-mode (e.g., C18 with cation exchange)Provides multiple retention mechanisms for polar analytes.
Mobile Phase Acetonitrile/Water with an acid modifierBalances retention and elution strength.
Modifier Phosphoric acid or Formic acid (for MS compatibility)Controls pH and improves peak shape.
Detection UV at 200 nm or Mass Spectrometry (MS)UV detection is straightforward; MS provides higher selectivity and structural information.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)Can influence retention time and peak shape.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) Applications

Gas Chromatography (GC) analysis of amino acids like this compound requires a derivatization step to increase their volatility and thermal stability. thermofisher.com A common derivatization technique is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process converts the polar amino and carboxyl groups into less polar trimethylsilyl (B98337) (TMS) derivatives, which are amenable to GC analysis. The derivatized sample is then introduced into the GC system, where it is separated on a column, often a 5% phenyl methylpolysiloxane stationary phase, and detected by a flame ionization detector (FID). thermofisher.com Comprehensive two-dimensional GC (GCxGC) can also be employed for the analysis of complex mixtures of amino acids, offering enhanced resolution. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds. nih.govnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. This technique offers several advantages, including faster analysis times and reduced organic solvent consumption compared to HPLC. elsevierpure.comtandfonline.com For the analysis of amino acids, polysaccharide-based chiral stationary phases have shown considerable success in separating enantiomers. nih.govresearchgate.net

Chiral Chromatography for Enantiomeric Separation

The separation of the D- and L-enantiomers of alanine is a critical analytical challenge. Chiral chromatography is the most effective method for this purpose. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Stationary Phases (CSPs) are the most common approach. Several types of CSPs are effective for resolving amino acid enantiomers. chromatographytoday.com These include:

Macrocyclic glycopeptide CSPs: Columns like CHIROBIOTIC™ T, based on teicoplanin, can separate underivatized amino acids. sigmaaldrich.com

Crown ether-based CSPs: These are particularly effective for the separation of primary amines, including amino acids. mdpi.com

Ligand-exchange CSPs: These involve a chiral ligand coated on the stationary phase that forms diastereomeric complexes with the amino acid enantiomers.

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used for a broad range of chiral separations.

A notable example of chiral separation of DL-alanine involves the use of a Crownpak CR+ column, which successfully resolved the D- and L-enantiomers. researchgate.net The choice of mobile phase is also crucial in chiral separations to optimize the interactions between the analyte and the CSP.

Spectroscopic Techniques

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound, providing detailed information about its molecular structure, connectivity, and mass.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR are the most informative.

The ¹H NMR spectrum of alanine in a solvent like D₂O will show two main signals corresponding to the two distinct types of protons:

A quartet for the α-proton (CH), which is split by the three protons of the adjacent methyl group.

A doublet for the methyl protons (CH₃), which are split by the single α-proton. researchgate.net

The ¹³C NMR spectrum will display signals for the three carbon atoms in the alanine molecule: the carboxyl carbon, the α-carbon, and the methyl carbon. The chemical shifts of these signals provide information about the electronic environment of each carbon atom. nih.gov

The following table summarizes the expected NMR data for DL-alanine.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~3.7Quartetα-H
¹H~1.5Doublet-CH₃
¹³C~176Singlet-COOH
¹³C~51Singletα-C
¹³C~17Singlet-CH₃

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, MS can confirm the molecular weight of 89.09 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecular ion of alanine is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for amino acids include the loss of the carboxyl group (as CO₂) and cleavage of the Cα-Cβ bond. The mass-to-charge ratio (m/z) of these fragments is detected, providing a mass spectrum. acs.orguni-muenster.de

The following table lists some of the expected fragment ions in the mass spectrum of alanine.

m/zPossible Fragment
89[M]⁺ (Molecular Ion)
74[M - CH₃]⁺
44[M - COOH]⁺ or [CH(NH₂)COOH]⁺
42[CH₃-C≡N-CH₃]⁺
28[CH=NH₂]⁺

Based on a comprehensive search for scientific literature, there is currently no available research data specifically detailing the advanced analytical methodologies for the chemical compound “this compound.” Information regarding its analysis using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, hyphenated techniques such as LC-MS or GC-MS, and specific method validation parameters for this compound could not be retrieved.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the chemical compound “this compound” structured around the requested outline. The generation of thorough and informative content for each specified section and subsection is contingent upon the existence of published research findings, which appear to be unavailable for this particular compound.

To create the requested article, specific studies detailing the analytical methodologies and their validation for this compound would be required. Without such foundational data, any attempt to generate the content would be speculative and would not meet the required standards of scientific accuracy and detail.

Bioanalytical Method Development for Biological Matrices

The quantitative determination of this compound in biological matrices such as plasma, serum, and urine is fundamental for understanding its pharmacokinetic profile. To achieve reliable and reproducible results, robust bioanalytical methods are essential. tmiclinode.com The development of such methods, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), involves a systematic process of optimizing sample preparation, chromatographic separation, and mass spectrometric detection. thermofisher.com

Sample Preparation

A critical initial step in the bioanalytical workflow is the effective isolation of this compound from the complex biological matrix. organomation.com The primary goals of sample preparation are to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte to improve detection sensitivity. organomation.comrestek.com

Commonly employed techniques for N-acyl amino acids like this compound include:

Protein Precipitation (PPT): This is a straightforward and widely used method involving the addition of an organic solvent, such as acetonitrile or methanol, to the plasma or serum sample. tmiclinode.comrestek.com The solvent denatures and precipitates the majority of proteins, which are then removed by centrifugation. The resulting supernatant, containing this compound, can be directly injected into the LC-MS/MS system or further processed. Another precipitating agent that has been successfully used is sulfosalicylic acid. thermofisher.comrestek.com

Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is crucial and depends on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique is particularly advantageous for achieving low limits of quantification.

The selection of the appropriate sample preparation technique is a balance between the required sensitivity, throughput, and the complexity of the biological matrix. For high-throughput analyses, protein precipitation is often favored due to its simplicity and speed.

A typical protein precipitation procedure for the analysis of this compound in plasma is outlined below:

StepProcedure
1. Sample Aliquoting Transfer 100 µL of plasma sample into a microcentrifuge tube.
2. Internal Standard Addition Add a small volume (e.g., 10 µL) of an internal standard (IS) solution (e.g., an isotopically labeled this compound) to each sample. restek.com
3. Protein Precipitation Add 300 µL of cold acetonitrile to precipitate proteins.
4. Vortexing Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
5. Centrifugation Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
6. Supernatant Transfer Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
7. Evaporation & Reconstitution (Optional) The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.
8. Injection Inject an aliquot of the final extract into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of this compound are typically achieved using LC-MS/MS due to its high sensitivity and selectivity. nih.gov

Liquid Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is a common choice for the separation of N-acyl amino acids. umich.edu A C18 column is often used with a mobile phase consisting of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure good separation from endogenous interferences and a sharp peak shape for this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be considered for polar analytes. nih.gov

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is the standard for quantitative bioanalysis. shimadzu.com The instrument is tuned to detect a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion). This highly selective detection minimizes the impact of co-eluting compounds from the matrix. Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analyte.

A representative set of LC-MS/MS parameters for the analysis of this compound is presented in the following table:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) System
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition (Analyte) To be determined based on the exact mass of this compound
MRM Transition (IS) To be determined based on the exact mass of the isotopically labeled internal standard

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The validation process assesses several key parameters according to regulatory guidelines.

The following table summarizes the typical validation parameters and their acceptable limits for a bioanalytical method:

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Accuracy The closeness of the determined value to the nominal concentration.The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.The coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification).
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.A calibration curve with a correlation coefficient (r²) of ≥ 0.99.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent and reproducible recovery across the concentration range.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Interdisciplinary Research Perspectives on Dl,dl Asalin

Integration with Systems Biology Approaches

Research integrating DL,DL-Asalin into systems biology approaches is currently limited. Systems biology aims to understand complex biological systems by analyzing the interactions of their components. For this compound (DL-alpha-Aminoisobutyric acid), this would involve investigating its role within metabolic networks, signaling pathways, and cellular processes. While DL-alpha-Aminoisobutyric acid has been synthesized under conditions simulating prebiotic environments, suggesting its potential as a fundamental building block of life researchgate.net, its specific integration into modern, high-throughput systems biology studies, such as omics data analysis or network modeling, has not been widely reported. Future research could explore its influence on cellular metabolism or its potential as a biomarker if it plays a significant role in specific biological states.

Applications within Chemical Biology Research

Information regarding the specific applications of this compound within chemical biology research is scarce. Chemical biology often utilizes small molecules as probes to study biological systems or as tools for molecular manipulation. While DL-alpha-Aminoisobutyric acid is an alpha-amino acid, its unique structure might lend itself to specific chemical biology applications, such as being incorporated into peptides to study protein folding or function, or being modified to create fluorescent probes or affinity labels. However, no detailed research findings on such applications for this compound were identified in the provided search results.

Exploration of this compound as a Building Block in Organic Chemistry

This compound, identified as DL-alpha-Aminoisobutyric acid, has demonstrated utility as a building block in organic synthesis. Specifically, it has been employed as a reactant in the synthesis of substituted sulfonphthalein and phenolphthalein (B1677637) dyes, which serve as metallochromic indicators. In these syntheses, DL-alpha-Aminoisobutyric acid reacts with other chemical moieties, such as formaldehyde (B43269) and indicator dyes like thymol (B1683141) blue or cresol (B1669610) red, often in an acidic medium, to form novel dye structures google.com. This indicates its potential as a versatile precursor for creating complex organic molecules with specific functional properties.

Data Table: this compound in Organic Synthesis

Reaction Type/Product ClassReactant Role of this compoundExample Reaction ConditionsResulting Compound ClassCitation
Synthesis of Metallochromic IndicatorsAmino acid precursorReaction with formaldehyde and thymol blue in glacial acetic acid with sodium acetate (B1210297) buffer.Substituted sulfonphthalein dyes google.com
Synthesis of Metallochromic IndicatorsAmino acid precursorReaction with formaldehyde and cresol red in glacial acetic acid with sodium acetate buffer.Substituted sulfonphthalein dyes google.com

Theoretical Chemistry Studies of this compound (e.g., Quantum Chemical Calculations)

No specific theoretical chemistry studies, including quantum chemical calculations, focusing on this compound (DL-alpha-Aminoisobutyric acid) were identified in the provided search results. Theoretical chemistry plays a crucial role in understanding molecular properties, reaction mechanisms, and predicting behavior. For this compound, such studies could involve calculating its electronic structure, conformational preferences, reactivity indices, or spectroscopic properties. These investigations would provide fundamental insights into its behavior in various chemical and biological environments.

Role of this compound or Related DL Compounds in Metabolic Engineering

The role of this compound (DL-alpha-Aminoisobutyric acid) or related DL compounds in metabolic engineering is not clearly defined by the available research. Metabolic engineering focuses on optimizing metabolic pathways for the production of valuable compounds. While DL-alpha-Aminoisobutyric acid is a non-proteinogenic amino acid, its direct manipulation or introduction into engineered metabolic pathways for enhanced production of specific metabolites has not been a prominent subject of research found. Studies on its synthesis under prebiotic conditions suggest its potential as a fundamental organic molecule, but its specific application in directed metabolic engineering strategies remains unexplored in the provided literature.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of DL-amino acids (e.g., DL-proline) in experimental setups?

  • Methodological Answer: Combine chromatographic techniques (e.g., HPLC) with spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Cross-reference data with authoritative databases like the NIST Chemistry WebBook for spectral validation . For novel analogs, use elemental analysis and X-ray crystallography to confirm molecular configurations .

Q. What are the recommended storage conditions for DL-amino acids to prevent degradation during long-term studies?

  • Methodological Answer: Store lyophilized DL-amino acids in airtight containers at -20°C to minimize racemization and hydrolysis, as specified in safety data sheets (SDS) for compounds like poly-DL-alanine . Avoid exposure to moisture and light, particularly for hygroscopic derivatives like DL-panthenol .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting points) across databases?

  • Methodological Answer: Validate conflicting data through experimental replication (e.g., differential scanning calorimetry for melting points) and consult peer-reviewed repositories such as the Analytical Sciences Digital Library (ASDL) for standardized protocols . Prioritize sources with documented quality control procedures, such as NIST .

Advanced Research Questions

Q. What experimental strategies mitigate racemization during DL-amino acid synthesis?

  • Methodological Answer: Optimize reaction conditions (e.g., low temperature, neutral pH) to reduce epimerization. Employ chiral stationary phases in HPLC to monitor enantiomeric purity . For solid-phase synthesis, use coupling agents like HOBt to minimize side reactions .

Q. How can computational models assist in predicting DL-amino acid interactions in biochemical systems?

  • Methodological Answer: Apply description logic frameworks (e.g., DL-Lite) to model stereochemical interactions and predict binding affinities in enzyme-substrate systems . Integrate molecular dynamics simulations with density functional theory (DFT) to analyze conformational stability .

Q. What methodologies resolve contradictions in toxicity data between in vitro and in vivo studies of DL-amino acid derivatives?

  • Methodological Answer: Conduct dose-response alignment studies to reconcile disparities. Use in vitro-in vivo extrapolation (IVIVE) models to account for metabolic differences . Validate findings with histopathological assessments and omics-based toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.